Citalopram hydrobromide

Vue d'ensemble

Description

Le Citalopram Hydrobromure est un inhibiteur sélectif de la recapture de la sérotonine (ISRS) largement utilisé dans le traitement de la dépression. Il s'agit d'un dérivé phtalique bicyclique racémique connu pour sa forte sélectivité envers l'inhibition de la recapture de la sérotonine, avec des effets minimes sur le transport de la dopamine et de la norépinéphrine . Le Citalopram Hydrobromure est généralement prescrit sous le nom de marque Celexa et a été approuvé par la FDA en 1998 pour le traitement du trouble dépressif majeur chez les adultes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Citalopram Hydrobromure est synthétisé par C-alkylation de la 1-(4’-fluorophényl)-1,3-dihydroisobenzofuran-5-carbonitrile (5-cyanophtalane) avec du chlorure de 3-diméthylaminopropyle en présence d'une base, suivie d'un traitement acide . Le processus implique plusieurs étapes, notamment la formation d'intermédiaires et des étapes de purification pour garantir la pureté du produit final.

Méthodes de production industrielle : La production industrielle de Citalopram Hydrobromure implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend généralement l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : Le Citalopram Hydrobromure subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des produits de dégradation.

Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans certaines conditions.

Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant le groupe fluorophényle.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers produits de dégradation et intermédiaires, qui sont généralement analysés à l'aide de méthodes spectrophotométriques et chromatographiques .

4. Applications de la recherche scientifique

Le Citalopram Hydrobromure a un large éventail d'applications de recherche scientifique :

Biologie : Étudié pour ses effets sur la recapture de la sérotonine et son rôle dans la neurotransmission.

5. Mécanisme d'action

Le Citalopram Hydrobromure exerce ses effets antidépresseurs en inhibant la recapture de la sérotonine (5-HT) dans le système nerveux central. Cette inhibition augmente la concentration de sérotonine dans la fente synaptique, améliorant la transmission sérotoninergique . Le composé a des effets minimes sur la recapture de la norépinéphrine et de la dopamine, ce qui le rend hautement sélectif pour la sérotonine . La cible moléculaire principale est le transporteur de la sérotonine (famille des transporteurs solutés 6 membre 4, SLC6A4) .

Composés similaires :

Escitalopram : L'énantiomère S du Citalopram, connu pour son efficacité supérieure et ses effets secondaires moins importants.

Sertraline : Un autre ISRS avec un mécanisme d'action similaire mais un profil d'effets secondaires différent.

Fluoxétine : Un ISRS avec une demi-vie plus longue et des propriétés pharmacocinétiques différentes.

Unicité du Citalopram Hydrobromure : Le Citalopram Hydrobromure est unique en raison de sa forte sélectivité envers l'inhibition de la recapture de la sérotonine et de sa faible interaction avec d'autres systèmes neurotransmetteurs. Il est également connu pour son mélange racémique, qui comprend à la fois les énantiomères S et R, contribuant à son profil pharmacologique global .

Applications De Recherche Scientifique

Major Depressive Disorder

Citalopram hydrobromide is predominantly prescribed for major depressive disorder in adults. It enhances serotonergic activity in the central nervous system, which is crucial for mood regulation. The drug has been shown to be effective in alleviating depressive symptoms, with treatment typically taking 1 to 4 weeks for initial effects and up to 12 weeks for full response .

Anxiety Disorders

Citalopram is also utilized off-label for various anxiety disorders, including:

These applications are based on its ability to modulate serotonin levels, which can help reduce anxiety symptoms.

Preventing Depression in Cancer Patients

A randomized, placebo-controlled trial investigated the prophylactic use of this compound in patients undergoing treatment for head and neck cancer. The study aimed to determine if citalopram could prevent major depressive disorder during cancer therapy. Out of 36 subjects, those receiving citalopram showed significant improvements on various scales measuring depression and quality of life compared to the placebo group .

Pharmacokinetics and Transdermal Delivery

Recent studies have explored innovative delivery methods for this compound, including transdermal systems that significantly enhance bioavailability compared to traditional oral administration. One study demonstrated that a transdermal patch could maintain effective plasma concentrations over 24 hours, suggesting a promising alternative for patients who may struggle with oral medications .

Safety and Overdose Management

This compound is generally well-tolerated; however, overdose cases have been documented with severe consequences, including serotonin syndrome and cardiac complications. A notable case involved a patient who suffered a fatal overdose leading to cardiac arrest and subsequent complications indicative of serotonin syndrome . Such cases underscore the importance of monitoring dosage and educating patients about potential risks associated with misuse.

Comparative Effectiveness

Research comparing this compound with other antidepressants indicates that it may offer comparable efficacy with potentially fewer side effects than some alternatives. This has made it a preferred choice in certain clinical scenarios .

Mécanisme D'action

Citalopram Hydrobromide exerts its antidepressant effects by inhibiting the reuptake of serotonin (5-HT) in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic transmission . The compound has minimal effects on norepinephrine and dopamine reuptake, making it highly selective for serotonin . The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .

Comparaison Avec Des Composés Similaires

Escitalopram: The S-enantiomer of Citalopram, known for its higher efficacy and fewer side effects.

Sertraline: Another SSRI with a similar mechanism of action but different side effect profile.

Fluoxetine: An SSRI with a longer half-life and different pharmacokinetic properties.

Uniqueness of Citalopram Hydrobromide: this compound is unique due to its high selectivity for serotonin reuptake inhibition and minimal interaction with other neurotransmitter systems. It is also known for its racemic mixture, which includes both S- and R-enantiomers, contributing to its overall pharmacological profile .

Activité Biologique

Citalopram hydrobromide is a widely used selective serotonin reuptake inhibitor (SSRI) primarily prescribed for the treatment of major depressive disorder and anxiety disorders. Its biological activity is characterized by its potent inhibition of serotonin reuptake in the central nervous system, which enhances serotonergic neurotransmission. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Citalopram exerts its antidepressant effects by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron, thereby increasing the availability of serotonin in the synaptic cleft. It exhibits minimal effects on norepinephrine and dopamine reuptake, which distinguishes it from other classes of antidepressants. The compound has a low affinity for various receptors, including muscarinic acetylcholine receptors and histamine receptors, contributing to its favorable side effect profile compared to other psychotropic medications .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is absorbed effectively with linear pharmacokinetics observed in doses ranging from 10 to 40 mg/day. The drug undergoes hepatic metabolism, with a mean terminal half-life of approximately 35 hours. Steady-state plasma concentrations are typically achieved within one week of daily dosing .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Peak Plasma Concentration | 4-6 hours post-dose |

| Half-Life | ~35 hours |

| Volume of Distribution | ~12 L/kg |

| Clearance | ~0.3 L/h/kg |

Clinical Efficacy

Citalopram has been extensively studied for its efficacy in treating depression and anxiety disorders. A notable study demonstrated significant reductions in hot flash frequency and severity among breast cancer survivors using citalopram as a treatment, highlighting its broader therapeutic potential beyond mood disorders .

Case Study: Efficacy in Hot Flashes

In a placebo-controlled trial involving 300 participants, those treated with citalopram showed a statistically significant decrease in hot flash scores compared to placebo groups:

- 10 mg/day : 49% reduction

- 20 mg/day : 50% reduction

- 30 mg/day : 55% reduction

- Placebo : 23% reduction

These results underscore citalopram's effectiveness in managing symptoms associated with hormonal changes .

Safety and Side Effects

While citalopram is generally well-tolerated, it is associated with several side effects, including nausea, dry mouth, and sexual dysfunction. Notably, there is an increased risk of QT prolongation, particularly in patients with pre-existing cardiac conditions or those taking higher doses .

Table 2: Common Adverse Effects of this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 15 |

| Dry Mouth | 10 |

| Somnolence | 8 |

| Sexual Dysfunction | 7 |

| Insomnia | 6 |

Propriétés

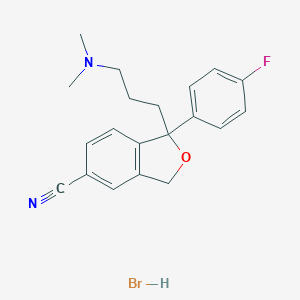

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMBLDNRMIGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872344 | |

| Record name | Citalopram hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59729-32-7 | |

| Record name | Citalopram hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram hydrobromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citalopram hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citalopram hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1E9D14F36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.